Pentyl acetate

Description

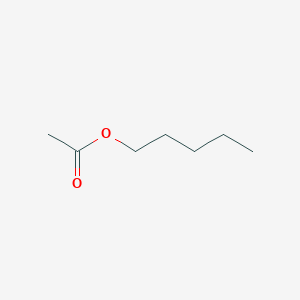

Pentyl acetate is an acetate ester of pentanol. It has a role as a metabolite. It is functionally related to a pentan-1-ol.

This compound is a natural product found in Malus pumila, Akebia trifoliata, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

pentyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6-9-7(2)8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYKACGEOXYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2, Array | |

| Record name | N-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027263 | |

| Record name | Pentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-amyl acetate appears as a mixture of isomers. A clear colorless liquid with a banana-like odor. Flash point varies from 65 °F to 95 °F. Less dense (at 7.2 lb / gal) than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with a persistent banana-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a persistent banana-like odor. | |

| Record name | N-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Amyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/460 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

295 °F at 760 mmHg (USCG, 1999), 149.2 °C, 149.00 to 150.00 °C. @ 760.00 mm Hg, 149 °C, 295 °F, 301 °F | |

| Record name | N-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-AMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/460 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

(n-) 91 °F (cc); (all isomers) 106F (cc); (iso-) 69 °F (cc) (USCG, 1999), 91 °F, 77 °F (25 °C) (CLOSED CUP), 60 °F (16 °C) (Closed cup), 25 °C c.c., 91 °F (n-), 106 °F (all isomers), 69 °F (iso-), 77 °F | |

| Record name | N-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-AMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/460 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.2 % (NIOSH, 2023), Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.73X10+3 mg/L at 25 °C, 1.7 mg/mL at 20 °C, Solubility in water: poor, 0.2% | |

| Record name | N-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-AMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.876 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8756 at 20 °C, Relative density (water = 1): 0.88, 0.88 | |

| Record name | N-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-AMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/460 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.5 (Air = 1), Relative vapor density (air = 1): 4.5 | |

| Record name | N-AMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.17 mmHg (USCG, 1999), 3.5 [mmHg], 3.5 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 0.65, 5.17 mmHg, 4 mmHg | |

| Record name | N-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-AMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/460 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

628-63-7 | |

| Record name | N-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Amyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92Q24NH7AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-AMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/460 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, pentyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AJ1D5F88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than -148 °F (USCG, 1999), -70.8 °C, -71 °C, -95 °F | |

| Record name | N-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-AMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/460 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Pentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical and physical properties of pentyl acetate (B1210297). It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and visual representations of key chemical processes. This guide is intended to serve as a practical resource for professionals in research and development.

Core Chemical and Physical Properties

Pentyl acetate, also known as n-amyl acetate, is an organic ester with the chemical formula C₇H₁₄O₂.[1] It is a colorless liquid recognized by its characteristic banana- or pear-like odor.[1][2] This compound is the product of the condensation reaction between 1-pentanol (B3423595) and acetic acid.[1]

Identifiers and Structure

| Identifier | Value |

| IUPAC Name | This compound[1][3] |

| Synonyms | n-Amyl acetate, Acetic acid pentyl ester, Amyl acetic ester[2][4][5] |

| CAS Number | 628-63-7[4][6] |

| Molecular Formula | C₇H₁₄O₂[1][2] |

| Molecular Weight | 130.19 g/mol [1] |

| SMILES | CCCCCOC(C)=O[6] |

| InChI Key | PGMYKACGEOXYJE-UHFFFAOYSA-N[6] |

Physical Properties

The physical properties of this compound are summarized in the table below. It is widely used as a solvent for various industrial applications due to its ability to dissolve organic materials.[7]

| Property | Value |

| Appearance | Colorless liquid[1][2] |

| Odor | Banana-like[1][2][8] |

| Density | 0.876 g/cm³ at 25 °C[1][6] |

| Melting Point | -71 °C to -100 °C[1][6][9] |

| Boiling Point | 142 °C to 149 °C[1][6] |

| Vapor Pressure | 4 - 5.17 mmHg at 20-25 °C[2][6] |

| Vapor Density | 4.5 (vs air)[6][10] |

| Refractive Index | 1.402 at 20 °C[6][9] |

Solubility

This compound's solubility is a key factor in its application as a solvent in paints, coatings, and adhesives.[7]

| Solvent | Solubility |

| Water | Slightly soluble; 1.73 - 2 g/L at 25 °C[1][11] |

| Organic Solvents | Highly soluble (e.g., ethanol, ethyl ether)[7][12] |

Safety and Flammability

This compound is a flammable liquid and requires appropriate handling and storage.[13][14]

| Safety Parameter | Value |

| Flash Point | 25 °C to 41 °C[13][15] |

| Autoignition Temp. | 360 °C (680 °F)[10][13] |

| Lower Explosive Limit (LEL) | 1.1%[2][13] |

| Upper Explosive Limit (UEL) | 7.5%[2][13] |

| NFPA Ratings | Health: 1, Fire: 3, Reactivity: 0[2] |

Chemical Synthesis and Reactions

This compound is most commonly synthesized via the Fischer esterification of 1-pentanol and acetic acid. Its primary reactions include acid-catalyzed and base-promoted hydrolysis.

Fischer Esterification: Synthesis Pathway

The synthesis of this compound is a reversible, acid-catalyzed equilibrium reaction. An excess of a reactant (typically the less expensive acetic acid) is used to drive the reaction towards the formation of the ester product, in accordance with Le Châtelier's principle.[6]

Hydrolysis Reactions

Ester hydrolysis is the reverse of esterification, splitting the ester back into a carboxylic acid and an alcohol.[15]

-

Acid-Catalyzed Hydrolysis : This is an equilibrium process requiring an acid catalyst and an excess of water to favor the products.[15]

-

Base-Promoted Hydrolysis (Saponification) : This reaction is irreversible and goes to completion. It uses a stoichiometric amount of a strong base, like sodium hydroxide, to produce an alcohol and a carboxylate salt.[15]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis and Purification of this compound

This protocol is based on the standard Fischer esterification method.[2][6][7]

Materials:

-

1-Pentanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Simple distillation apparatus

-

Boiling chips

Procedure:

-

Reaction Setup: In a 100-mL round-bottom flask, combine 20 mL of 1-pentanol and 12 mL of glacial acetic acid.[6]

-

Catalyst Addition: While swirling the flask, carefully add 1-4 mL of concentrated sulfuric acid.[6][7] Add a few boiling chips to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture under reflux for 1 hour using a heating mantle. The refluxing temperature is typically around 100-110 °C.[3][7]

-

Cooling & Quenching: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and add 50-55 mL of cold water.[2][7]

-

Washing - Acid Removal: Separate and discard the lower aqueous layer. Wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize the excess sulfuric acid and acetic acid. Caution: Vent the separatory funnel frequently as CO₂ gas is produced.[2][7] Check that the final aqueous wash is basic using litmus (B1172312) paper.

-

Washing - Final Rinse: Wash the organic layer with 25 mL of water, followed by a gentle wash with saturated NaCl solution (brine) to aid in the removal of dissolved water.[7][13]

-

Drying: Transfer the organic layer (the crude this compound) to a clean Erlenmeyer flask and dry it over 2 grams of anhydrous magnesium sulfate or sodium sulfate.[2][7]

-

Purification by Distillation: Decant the dried liquid into a clean, dry distillation flask. Add new boiling chips and perform a simple distillation. Collect the fraction that boils between 135 °C and 143 °C.[2][13] This is the purified this compound.

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique for assessing the purity of volatile compounds like this compound.[14]

Typical GC Parameters:

-

Instrument: Standard Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A non-polar or medium-polarity column is suitable (e.g., DB-1, ZB-1701).[11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

-

Injector Temperature: 250-280 °C.[11]

-

Oven Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 200 °C.

-

Final Hold: Hold at 200 °C for 2 minutes.

-

-

Detector Temperature (FID): 250-300 °C.

-

Injection Volume: 1 µL of a diluted sample (e.g., in dichloromethane (B109758) or ethanol).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent.

-

Instrument Setup: Set up the GC with the parameters listed above.

-

Injection: Inject the sample into the GC.

-

Data Acquisition: Record the chromatogram.

-

Analysis: The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a pure standard or by mass spectrometry.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. cerritos.edu [cerritos.edu]

- 6. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. WO2012164573A2 - Hydrolysis and esterification with acid catalysts - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. cerritos.edu [cerritos.edu]

- 13. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 14. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 15. chemguide.co.uk [chemguide.co.uk]

"synthesis of pentyl acetate"

An In-depth Technical Guide to the Synthesis of Pentyl Acetate (B1210297)

This guide provides a comprehensive overview of the primary methods for synthesizing pentyl acetate (amyl acetate), a significant ester known for its characteristic banana or pear-like aroma.[1][2] It is widely utilized as a flavoring agent in the food industry, a fragrance component in cosmetics, and as a solvent for paints and coatings.[1][2][3] This document details the prevalent synthesis methodologies, including the classic Fischer esterification, synthesis via acetic anhydride (B1165640), and enzymatic catalysis, providing detailed experimental protocols and comparative data for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Methodologies

The production of this compound is primarily achieved through the esterification of a pentanol (B124592) isomer (typically 1-pentanol (B3423595) or isopentyl alcohol) with an acetylating agent like acetic acid or acetic anhydride. The reaction is generally catalyzed to enhance reaction rates and yields.

Fischer-Speier Esterification

The most traditional and widely taught method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or phosphoric acid.[4][5] This is a reversible reaction, and to maximize the yield of the ester, an excess of one of the reactants (usually the less expensive one, acetic acid) is used to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.[4][6]

The general reaction is: CH₃COOH (Acetic Acid) + C₅H₁₁OH (Pentanol) ⇌ CH₃COOC₅H₁₁ (this compound) + H₂O (Water)

Synthesis via Acetic Anhydride

An alternative method involves the reaction of an alcohol with a more reactive carboxylic acid derivative, such as acetic anhydride.[7] This reaction is also typically acid-catalyzed and is often faster and less reversible than Fischer esterification, leading to higher conversion rates.[7] The byproduct of this reaction is acetic acid, rather than water.

The general reaction is: (CH₃CO)₂O (Acetic Anhydride) + C₅H₁₁OH (Pentanol) → CH₃COOC₅H₁₁ (this compound) + CH₃COOH (Acetic Acid)

Enzymatic Synthesis

A more sustainable and "green" approach to ester synthesis utilizes enzymes, particularly immobilized lipases like Lipozyme® 435, as catalysts.[8] These biocatalytic methods offer high selectivity, operate under milder temperature conditions (30–70 °C), and can be performed in solvent-free systems, which reduces environmental impact and simplifies product purification.[8] The reaction mechanism, often described as a Bi-Bi Ping-Pong mechanism, involves the enzyme binding sequentially with the two substrates.[8][9]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using the aforementioned techniques.

Protocol 1: Fischer Esterification of Isothis compound

This protocol is adapted from several standard laboratory procedures for the synthesis of isothis compound (banana oil).[4][6][10]

Materials:

-

Isopentyl alcohol (3-methyl-1-butanol)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Simple distillation apparatus

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 15.0 mL (0.138 mol) of isopentyl alcohol, 20.0 mL (0.350 mol) of glacial acetic acid, and several boiling chips.[6]

-

Catalyst Addition: Carefully add 4.0 mL of concentrated sulfuric acid to the flask while swirling. The mixture will generate heat.[6][10]

-

Reflux: Attach the reflux condenser, ensuring water is flowing through the outer jacket (in at the bottom, out at the top). Heat the mixture using a heating mantle and maintain a gentle reflux for 1 hour.[10]

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel containing 55 mL of cold water. Rinse the reaction flask with a small amount of cold water and add it to the separatory funnel.[10]

-

Work-up and Extraction:

-

Shake the funnel, venting frequently to release pressure. Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer twice with 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Caution: Carbon dioxide gas is evolved, causing pressure buildup. Vent frequently.[10] After the final wash, check that the aqueous layer is basic with litmus (B1172312) paper.

-

Wash the organic layer with 25 mL of water, followed by a final wash with 5 mL of saturated brine to aid in the removal of dissolved water.[10]

-

-

Drying: Transfer the organic layer (the crude ester) to a clean Erlenmeyer flask and dry it over 2 grams of anhydrous magnesium sulfate or sodium sulfate.[10][11] Swirl the flask occasionally for 10-15 minutes until the liquid is clear.

-

Purification:

-

Decant the dried ester into a clean, dry round-bottom flask suitable for distillation.

-

Assemble a simple distillation apparatus and add a few boiling chips.

-

Heat the flask and collect the fraction that distills between 134 °C and 143 °C in a pre-weighed receiving flask.[10]

-

-

Characterization: Weigh the final product to calculate the percentage yield. Characterize the product using infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

Protocol 2: Synthesis via Acetic Anhydride

This protocol is based on an experiment synthesizing 1-pentyl acetate from 1-pentanol and acetic anhydride.[7]

Materials:

-

1-Pentanol

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Reaction: In a flask, combine 10.0 mL (8.15 g, 0.0925 mol) of 1-pentanol with 9.7 mL (11 g, 0.10 mol) of acetic anhydride.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid. The reaction is exothermic and the flask will become hot.[7]

-

Purification: The products, this compound and acetic acid, are miscible. Separation is achieved by first washing with water to remove the highly water-soluble acetic acid, followed by distillation to purify the this compound.[7]

-

Collection: Collect the distilled product between 144 °C and 150 °C.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods described in the literature.

Table 1: Comparison of this compound Synthesis Methods

| Parameter | Fischer Esterification | Acetic Anhydride Method | Enzymatic Synthesis (Lipozyme® 435) | New Acid Molten Salt Catalyst |

| Reactants | 1-Pentanol/Isopentanol, Acetic Acid | 1-Pentanol, Acetic Anhydride | 1-Pentanol, Acetic Acid | n-Pentanol, Glacial Acetic Acid |

| Catalyst | Conc. H₂SO₄ | Conc. H₂SO₄ | Immobilized Lipase | Acid Molten Salt |

| Conditions | Reflux (~1 hour)[10] | Exothermic, followed by distillation[7] | 30-70 °C, 8 hours, solvent-free[8] | Not specified |

| Conversion | Equilibrium-limited | Near-complete conversion[7] | >80%[8] | 89%[13] |

| Isolated Yield | Typically 60-70% (lab scale) | 71%[7] | Not specified | 78%[13] |

| Byproduct | Water | Acetic Acid | Water | Water |

Table 2: Reactant Stoichiometry in Fischer Esterification Protocols

| Protocol Reference | Alcohol | Moles of Alcohol | Acetic Acid | Moles of Acetic Acid | Molar Ratio (Acid:Alcohol) |

| Chemistry LibreTexts[10] | 15.0 mL Isopentyl Alcohol | 0.138 | 20.0 mL Glacial | 0.350 | ~2.5 : 1 |

| Thermo Scientific[4] | 20.0 mL Isopentyl Alcohol | 0.185 | 25.0 mL Glacial | 0.420 | ~2.3 : 1 |

| University of Sydney[7]* | 10.0 mL 1-Pentanol | 0.0925 | 9.7 mL Acetic Anhydride | 0.100 | ~1.1 : 1 |

*Note: This protocol uses acetic anhydride instead of acetic acid.

Product Characterization

The final product, this compound, is a clear, colorless liquid with a characteristic fruity odor.[13] Its identity and purity are confirmed through physical and spectroscopic methods.

-

Boiling Point: ~149 °C (for n-pentyl acetate) at standard pressure. Experimental boiling points may be lower at higher altitudes.[11]

-

Solubility: Highly soluble in organic solvents but has limited solubility in water.[1]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong C=O (carbonyl) stretch for the ester at ~1740 cm⁻¹ and C-O stretches.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct pattern of signals corresponding to the different protons in the pentyl and acetyl groups.[14][15]

-

Conclusion

The synthesis of this compound can be accomplished through several effective methods, each with distinct advantages and disadvantages. The traditional Fischer esterification remains a staple in academic and industrial settings due to its use of inexpensive reagents. The acetic anhydride method offers a faster reaction with higher yields, while enzymatic synthesis represents a modern, sustainable alternative with excellent selectivity and milder reaction conditions. The choice of method depends on factors such as required purity, production scale, cost considerations, and environmental impact. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for research and development applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. imarcgroup.com [imarcgroup.com]

- 3. marketpublishers.com [marketpublishers.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. ukessays.com [ukessays.com]

- 6. benchchem.com [benchchem.com]

- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Isolation of Caffeine [jan.ucc.nau.edu]

- 12. This compound Synthesis Lab Report - 230 Words | Cram [cram.com]

- 13. expertmarketresearch.com [expertmarketresearch.com]

- 14. hmdb.ca [hmdb.ca]

- 15. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Pentyl Acetate (CAS Number 628-63-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl acetate (B1210297), with the Chemical Abstracts Service (CAS) registry number 628-63-7, is an organic compound classified as an ester.[1] It is also commonly known as n-amyl acetate, acetic acid pentyl ester, or banana oil due to its characteristic fruity aroma reminiscent of bananas and pears.[2][3][4] This colorless liquid is formed from the esterification of 1-pentanol (B3423595) and acetic acid.[1][4] While widely utilized in the flavor, fragrance, and coatings industries, its properties also lend it to niche applications within the pharmaceutical and research sectors.[3][4] This guide provides a comprehensive technical overview of pentyl acetate, focusing on its chemical and physical properties, synthesis, applications in research and drug development, and analytical considerations, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a flammable, colorless liquid with low water solubility but is miscible with many organic solvents such as ethanol (B145695) and ether.[1][3] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.185 g/mol | [5] |

| Density | 0.876 g/mL at 25 °C | [6][7] |

| Boiling Point | 149.9 °C at 760 mmHg | [3][5] |

| Melting Point | -70.8 °C | [3][5] |

| Flash Point | 23.9 °C | [3][5] |

| Vapor Pressure | 4 mmHg at 20 °C | [3][6] |

| Vapor Density | 4.5 (vs air) | [5][6] |

| Refractive Index | n20/D 1.402 | [6][7] |

| Solubility in Water | Limited | [1][8] |

| LogP (Octanol/Water Partition Coefficient) | 2.30 | [5] |

| Autoignition Temperature | 680 °F (360 °C) | [6] |

| Explosive Limits in Air | 1.4 - 8.0% by volume | [3] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is through the Fischer esterification of 1-pentanol with acetic acid, using a strong acid catalyst such as sulfuric acid.[9] Another method involves the reaction of 1-pentanol with acetic anhydride, which is also acid-catalyzed and exothermic.[9]

Experimental Protocol: Fischer Esterification

This protocol is a representative example of the synthesis of this compound.

Materials:

-

1-Pentanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

5% Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate

-

Boiling Chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1-pentanol and an excess of glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Add boiling chips and assemble a reflux apparatus.

-

Heat the mixture to reflux for approximately 1 hour.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with cold water.

-

Separate the aqueous layer.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid) and then with saturated sodium chloride solution (to aid in phase separation and remove residual water).

-

Dry the crude this compound over anhydrous magnesium sulfate.

-

Decant the dried ester into a distillation flask.

-

Purify the this compound by simple distillation, collecting the fraction that boils at the appropriate temperature range.

Applications in Research and Drug Development

While not a primary active pharmaceutical ingredient (API), this compound's properties make it a useful compound in various stages of research and development.

-

Solvent and Excipient: Due to its low toxicity and good solvency for a range of organic molecules, this compound is considered for use in pharmaceutical formulations.[4] It can act as a solvent in coatings, adhesives, and potentially in topical or transdermal drug delivery systems, although specific examples in marketed drugs are not prevalent.

-

Extraction Solvent: this compound is employed as an extractant in bioprocessing. A notable application is its use in the production of penicillin, where it serves to extract the antibiotic from the fermentation broth.[10]

-

Pheromone Research: In the field of chemical ecology, iso-pentyl acetate is recognized as an alarm pheromone for honeybees. This biological signaling role, while not directly related to human drug development, provides a valuable model for studying ligand-receptor interactions and the behavioral effects of small molecules.

-

Potential Biomarker: this compound is a naturally occurring compound in various fruits.[1][2][5] Its detection in human samples could potentially serve as a biomarker for the consumption of these foods.[1][2][5]

Biological Activity and Mechanism of Action

Currently, there is limited publicly available research detailing specific pharmacological activities or mechanisms of action for this compound in mammalian systems. The biological effects of this compound are generally considered in the context of toxicology at high concentrations, where it can cause irritation and central nervous system depression.[11]

Upon absorption, it is expected to be hydrolyzed by esterases into acetic acid and 1-pentanol, which are then further metabolized. The biological effects would likely be attributable to these metabolites. While acetate itself is a key metabolite and signaling molecule, the specific contribution of this compound as a pro-drug for acetate has not been extensively studied in a therapeutic context.

Analytical Methods

The analysis of this compound in various matrices is typically performed using gas chromatography (GC) coupled with a suitable detector, most commonly a flame ionization detector (FID) or a mass spectrometer (MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds like this compound. It provides both retention time and mass spectral data, allowing for high confidence in identification. For analysis in biological matrices such as blood or urine, a sample preparation step involving extraction (e.g., liquid-liquid extraction or solid-phase microextraction) would be necessary to isolate the analyte from the complex matrix.

-

Gas Chromatography with Flame Ionization Detection (GC-FID): This method is robust for quantification but lacks the specificity of mass spectrometry for identification.

While general methods for the analysis of volatile organic compounds in biological fluids are well-established, specific, validated protocols for the routine quantification of this compound in human plasma or other clinical samples are not widely reported in the literature, likely due to a lack of clinical demand.

Safety and Toxicology

This compound is considered to have low acute toxicity.[4] However, it is a flammable liquid and its vapor can form explosive mixtures with air.[3] The primary health hazards associated with exposure are:

-

Irritation: Vapors can cause irritation to the eyes, nose, and respiratory tract.[2]

-

Central Nervous System Depression: At high concentrations, it can cause symptoms such as dizziness, headache, and nausea.[2]

-

Skin Contact: Prolonged or repeated skin contact may cause dryness and cracking.[12]

Appropriate personal protective equipment, including safety glasses, gloves, and respiratory protection in poorly ventilated areas, should be used when handling this compound.

Conclusion

This compound (CAS 628-63-7) is a versatile ester with well-characterized chemical and physical properties. Its primary utility in the pharmaceutical and research domains is as a low-toxicity solvent and extractant. While it serves as an interesting model for pheromone signaling in insects, there is a notable lack of research into its specific pharmacological effects and mechanisms of action in humans. For drug development professionals, its value lies more in its application as an excipient or in bioprocessing rather than as a therapeutic agent. Future research could explore its potential in novel drug delivery systems or as a biomarker, though its current applications remain firmly rooted in its solvent properties.

References

- 1. Showing Compound this compound (FDB018599) - FooDB [foodb.ca]

- 2. NP-MRD: Showing NP-Card for this compound (NP0049301) [np-mrd.org]

- 3. marketpublishers.com [marketpublishers.com]

- 4. The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0039095) [hmdb.ca]

- 6. Amyl Acetate | C7H14O2 | CID 12348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amyl acetate - Wikipedia [en.wikipedia.org]

- 11. ser.nl [ser.nl]

- 12. ymdb.ca [ymdb.ca]

A Technical Guide to the Natural Sources of Pentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl acetate (B1210297), an organic ester with the chemical formula C7H14O2, is a volatile compound renowned for its characteristic fruity aroma, often likened to bananas and pears.[1] Beyond its significant role as a flavoring and fragrance agent in the food and cosmetic industries, pentyl acetate and other volatile organic compounds (VOCs) are gaining attention in scientific research for their potential roles in plant defense mechanisms, cell signaling, and as biomarkers.[1][2] This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathways in plants, and detailed methodologies for its extraction and quantification.

Natural Occurrence and Quantitative Data

This compound is a common constituent of the aromatic profile of numerous fruits and some fermented products. Its presence has been detected in a variety of plant species, including but not limited to, apples, bananas, pears, strawberries, papayas, and cocoa beans.[3][4][5] The concentration of this compound can vary significantly depending on the fruit variety, stage of ripeness, and environmental conditions. The following table summarizes available quantitative data for n-pentyl acetate and its isomers in several natural sources.

| Natural Source | Cultivar/Variety | Compound | Concentration (µg/kg unless otherwise noted) | Analytical Method | Reference |

| Banana (Musa sapientum) | Fenjiao | 2-Methylthis compound | 0.32 (relative peak area %) | HS-SPME-GC-MS | [6] |

| Banana (Musa sapientum) | Brazilian | 2-Methylthis compound | 0.13 (relative peak area %) | HS-SPME-GC-MS | [6] |

| Banana (Musa acuminata) | Not specified (ripe) | 2-Pentanol acetate | Present (quantification not specified) | GC-MS | [7] |

| Banana (Commercial Essence) | Not specified | 2-Pentanol acetate | High concentration (quantification not specified) | GC-O-MS | |

| Plum (Prunus salicina) | Not specified | Pentanol (B124592) | Present (quantification not specified) | Not specified | [8] |

| Pineapple (Ananas comosus) | Not specified | This compound | Possesses strong pear-like aroma (quantification not specified) | Not specified | [9] |

Note: Quantitative data for n-pentyl acetate in a wide range of fruits is still an area of active research. Much of the existing literature reports the presence of this compound or its isomers without specifying the exact concentration.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is an enzymatic process primarily involving two key precursor molecules: pentanol and acetyl-coenzyme A (acetyl-CoA). The final step is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[10][11]

Precursor Synthesis

1. Pentanol Formation: The five-carbon alcohol, pentanol, can be synthesized in plants through several metabolic routes:

-